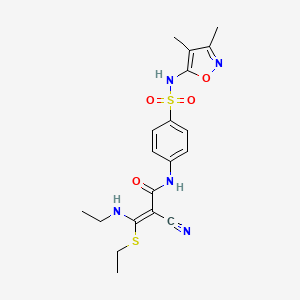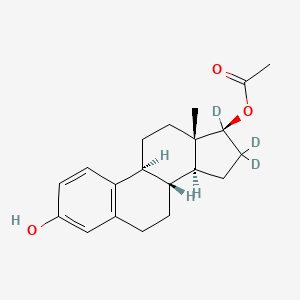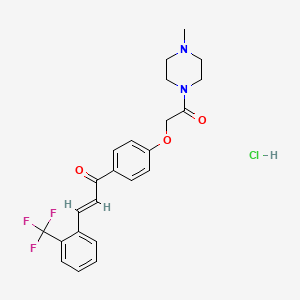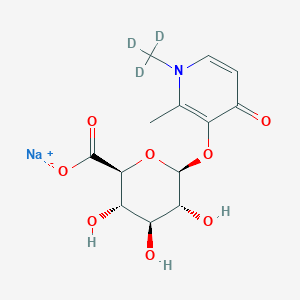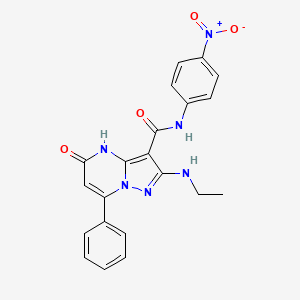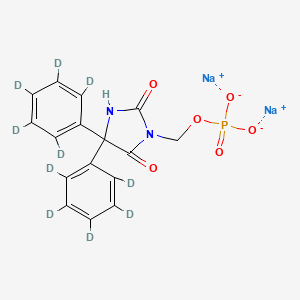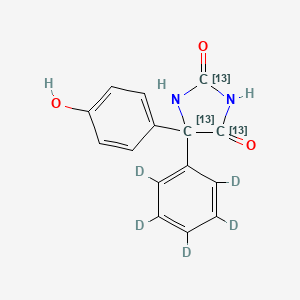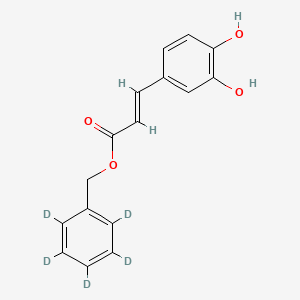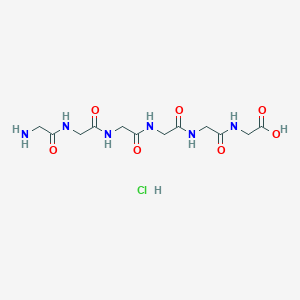
Gly6 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Gly6 hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The process typically uses protected glycine derivatives to prevent unwanted side reactions. After the assembly of the peptide chain, the final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反应分析
Types of Reactions
Gly6 hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the oligopeptide into individual glycine units.
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxidized derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine units.
Oxidation: Oxidized glycine derivatives.
Substitution: Alkylated or acylated glycine derivatives.
科学研究应用
Gly6 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and as a substrate for various enzymes.
Medicine: Explored for its potential as a therapeutic agent, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
作用机制
Gly6 hydrochloride exerts its effects primarily through interactions with specific molecular targets. For example, it can act as a substrate for enzymes like lysostaphin and zoocin A, which cleave the peptide bonds in this compound, leading to the lysis of bacterial cells. This mechanism is particularly relevant in the context of antimicrobial research .
相似化合物的比较
Similar Compounds
Gly5 hydrochloride: A linear oligopeptide consisting of five glycine units.
Gly7 hydrochloride: A linear oligopeptide consisting of seven glycine units.
Gly4 hydrochloride: A linear oligopeptide consisting of four glycine units
Uniqueness
Gly6 hydrochloride is unique due to its specific length and structure, which confer distinct biochemical properties. Its six glycine units make it an ideal substrate for studying enzyme-substrate interactions and peptide bond formation. Additionally, its linear structure allows for easy modification and functionalization, making it a versatile tool in various research applications .
属性
分子式 |
C12H21ClN6O7 |
|---|---|
分子量 |
396.78 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H20N6O7.ClH/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25;/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25);1H |
InChI 键 |
MFCVNFIZKVLEGR-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


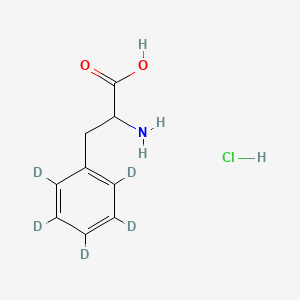
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)
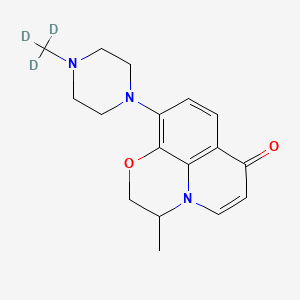
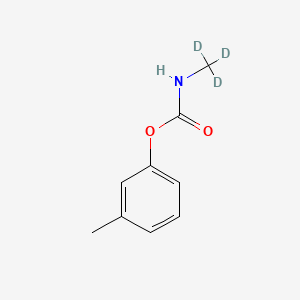
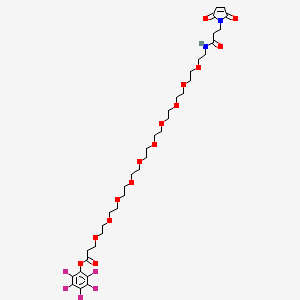
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
